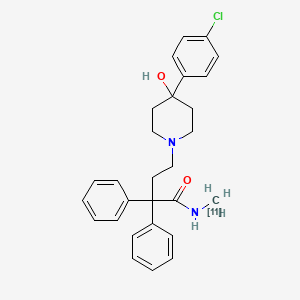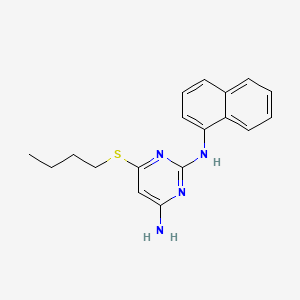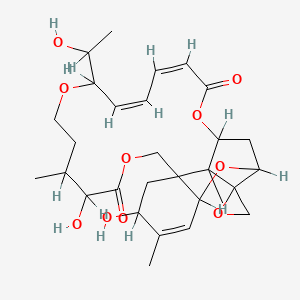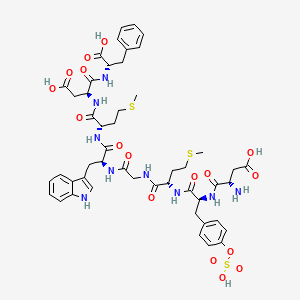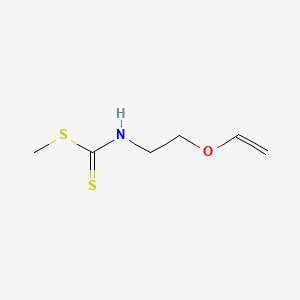
2-(Cyanoimino)-1-pyrrolidineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanoimino)-1-pyrrolidineacetamide is an organic compound that belongs to the class of cyanoimino derivatives. This compound is characterized by the presence of a cyanoimino group attached to a pyrrolidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . This method is a one-pot three-component reaction that yields the desired compound efficiently. Another method involves the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoimino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanoimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
2-(Cyanoimino)-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Cyanoimino)-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of cyanoimino, pyrrolidine, and acetamide moieties, which confer distinct chemical and biological properties.
List of Similar Compounds
- 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
- Cyanoaminopyrimidines
- Spiro-pyrimidines
Propiedades
Número CAS |
151602-36-7 |
|---|---|
Fórmula molecular |
C7H10N4O |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-5-10-7-2-1-3-11(7)4-6(9)12/h1-4H2,(H2,9,12) |
Clave InChI |
ZOBVZWRTRAJEKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC#N)N(C1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



